2-(5-Bromo-2-nitrophenyl)acetic acid
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Overview
Description
2-(5-Bromo-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H6BrNO4 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an acetic acid moiety
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing the indole nucleus, which is similar to the phenyl group in this compound, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Its lipophilicity (Log Po/w) is 1.29, which may impact its bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a wide range of biological activities .
Action Environment
It is known that the compound should be stored at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-nitrophenyl)acetic acid typically involves the bromination of 2-nitrophenylacetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. The process can be summarized as follows:
Starting Material: 2-Nitrophenylacetic acid.
Reagent: Bromine (Br2).
Solvent: Acetic acid or another suitable solvent.
Reaction Conditions: The reaction mixture is stirred at a specific temperature until the bromination is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The acetic acid moiety can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 2-(5-Bromo-2-aminophenyl)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
2-(5-Bromo-2-nitrophenyl)acetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-nitrophenyl)acetic acid: Similar structure with a chlorine atom instead of bromine.
2-(5-Fluoro-2-nitrophenyl)acetic acid: Similar structure with a fluorine atom instead of bromine.
2-(5-Iodo-2-nitrophenyl)acetic acid: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(5-Bromo-2-nitrophenyl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs
Properties
IUPAC Name |
2-(5-bromo-2-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-6-1-2-7(10(13)14)5(3-6)4-8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKCLKYKTRUIKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339409 |
Source
|
Record name | 2-(5-bromo-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124840-61-5 |
Source
|
Record name | 5-Bromo-2-nitrobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124840-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-bromo-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60339409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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